7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
CAS No. |
886159-88-2 |
|---|---|
Molecular Formula |
C21H17ClN2O6 |
Molecular Weight |
428.83 |
IUPAC Name |
7-chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H17ClN2O6/c1-11-8-16-14(10-15(11)22)19(25)17-18(12-4-3-5-13(9-12)24(27)28)23(6-7-29-2)21(26)20(17)30-16/h3-5,8-10,18H,6-7H2,1-2H3 |
InChI Key |
IBXCQKBKZZMRHN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCOC |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones allows for systematic comparisons. Below, key analogs are analyzed for substituent effects, physicochemical properties, and synthetic yields (Table 1).
Table 1: Comparative Analysis of Selected 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones
Key Observations
The latter exhibits a higher melting point (>295°C vs. 276–279°C for 4{9–5–21}), likely due to enhanced intermolecular interactions . 2-(2-Methoxyethyl) vs. 2-phenethyl/furan-2-ylmethyl: The methoxyethyl group in the target compound may improve solubility compared to bulky aromatic substituents (e.g., phenethyl in 4{8–11–24}) .
Synthetic Yields :
- Yields for analogs range from 51% to 72%, influenced by steric and electronic factors. The target compound’s synthesis efficiency remains unreported but is expected to align with the general methodology .
Spectroscopic Signatures: C=O Stretching: All compounds show strong IR absorption near 1700 cm⁻¹, characteristic of carbonyl groups in the chromeno-pyrrole core . Aromatic Proton Environments: Distinct NMR shifts (e.g., δ 9.53 for phenolic -OH in 4{8–11–24} vs. δ 6.39 for furyl protons in 4{9–5–21}) highlight substituent-driven electronic differences .
Biological Relevance :
- While biological data for the target compound are unavailable, analogs like 4{8–11–24} and 4{9–5–21} are part of libraries screened for drug discovery, emphasizing the role of substituents in modulating activity .
Comparison with Non-Core Analog (1l): The tetrahydroimidazo-pyridine derivative (1l) shares a nitroaryl group but differs in core structure and functional groups (e.g., cyano, ester). Its lower melting point (243–245°C) and distinct IR bands (e.g., C≡N at 2230 cm⁻¹) illustrate how core modifications alter properties .
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